molecular formula C12H11FN2O B581616 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine CAS No. 1314988-51-6

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

Cat. No.: B581616
CAS No.: 1314988-51-6
M. Wt: 218.231
InChI Key: LBMANGMZSHEEFD-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Another fluorinated pyridine with similar structural features.

    5-Fluoro-2-methoxyaniline: A compound with a similar functional group arrangement but different ring structure.

Uniqueness

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is unique due to its specific combination of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-11-6-8(2-4-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMANGMZSHEEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718569
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-51-6
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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